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Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetamido-5-bromopyridine, a key building block in medicinal chemistry and organic
synthesis. This document details available experimental and theoretical spectroscopic data,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to
support research and development activities.

Core Spectroscopic Data

The spectroscopic data for 2-Acetamido-5-bromopyridine (CAS No: 7169-97-3; Molecular
Formula: C7H7BrN20; Molecular Weight: 215.05 g/mol ) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While commercial suppliers confirm that the NMR spectra of their 2-Acetamido-5-
bromopyridine products conform to the expected structure, detailed experimental *H and 3C
NMR data, including chemical shifts and coupling constants, are not readily available in the
public domain. The following tables outline the expected signals based on the molecular
structure.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Data not available S 3H -CHs (acetyl)
Data not available d 1H Pyridine H
Data not available dd 1H Pyridine H
Data not available d 1H Pyridine H
Data not available brs 1H -NH (amide)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment
Data not available -CHs (acetyl)
Data not available C-Br (pyridine)
Data not available CH (pyridine)
Data not available CH (pyridine)
Data not available CH (pyridine)
Data not available C-N (pyridine)
Data not available C=0 (amide)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental and theoretical FT-IR data have been reported for 2-Acetamido-5-
bromopyridine. The vibrational frequencies are consistent with the key functional groups
present in the molecule.

Table 3: FT-IR Spectroscopic Data
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Wavenumber
Wavenumber . .
(cm™?) Intensity Assignment
. (cm™?) (Calculated)
(Experimental)

3285 3287 Strong N-H Stretching

Aromatic C-H
3100 3102 Medium ]

Stretching

C=0 Stretching
1685 1687 Strong )

(Amide 1)

N-H Bending (Amide
1580 1582 Strong )

C=C/C=N Stretching
1525 1527 Strong o

(Pyridine)

) CHs Asymmetric

1460 1462 Medium )

Bending

) CHs Symmetric

1370 1372 Medium )

Bending
1250 1252 Strong C-N Stretching

C-H Out-of-plane
825 827 Strong i

Bending
650 652 Medium C-Br Stretching

Data sourced from theoretical and experimental studies.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 2-Acetamido-5-bromopyridine, including a
full list of fragments and their relative abundances, is not readily available in the public domain.
However, based on the molecular structure, the following table outlines the expected key ions
in an electron ionization (El) mass spectrum.

Table 4: Predicted Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b057907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z Value lon Description

Molecular ion (M*") peak,
214916 (CoHPBIN:O* showing the characteristic
7H17BIr'N2
isotopic pattern for bromine

(**Br and ®1Br in ~1:1 ratio).

Loss of a neutral ketene

molecule (CH2=C=0) from the
172/174 [M - C2H20]* molecular ion, a common

fragmentation for N-acetyl

compounds.

Loss of a bromine radical
131 [M-Br-COJ* followed by the loss of carbon
monoxide.

Fragment corresponding to the
93 (CsHsNal* aminopyridine cation radical
5IM15IN2
after cleavage of the acetyl

group and bromine.

43 [CH3COJ* Acetyl cation, a characteristic
3
fragment for acetamides.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of
the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Acetamido-5-bromopyridine (approximately 5-10 mg) is prepared by
dissolving the compound in a deuterated solvent (typically 0.5-0.7 mL of CDCls or DMSO-ds).
The solution is then filtered into a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced
to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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The FT-IR spectrum is typically acquired using the Attenuated Total Reflectance (ATR)
technique. A small amount of the solid sample is placed directly on the ATR crystal, and
pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-
400 cm~1, Alternatively, the KBr pellet method can be used, where a small amount of the
compound is ground with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas
chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS analysis, a dilute
solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and
separated on a capillary column before entering the mass spectrometer. Electron lonization (El)
at 70 eV is a common method for generating the mass spectrum. For LC-MS, Electrospray
lonization (ESI) is a suitable technique for this polar molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Acetamido-5-bromopyridine.
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A generalized workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamido-5-bromopyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057907#spectroscopic-data-nmr-ir-ms-of-2-
acetamido-5-bromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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